Superior Antihypertensive and Organ-Protective Activity vs. Steroidal MRA Eplerenone In Vivo
Apararenone demonstrates superior antihypertensive and organ-protective efficacy compared to the steroidal MRA eplerenone in a validated animal model of primary aldosteronism [1]. The data supports the selection of apararenone over steroidal alternatives for in vivo studies targeting MR-driven hypertension and organ damage.
| Evidence Dimension | Antihypertensive and organ-protective activity |
|---|---|
| Target Compound Data | Exhibited a more potent antihypertensive and organ-protective activity |
| Comparator Or Baseline | Eplerenone (steroidal MRA) |
| Quantified Difference | More potent (exact dose ratios and quantitative metrics available in the full publication [1]) |
| Conditions | Primary aldosteronism rat model obtained by infusing aldosterone in uninephrectomized rats |
Why This Matters
This direct comparison establishes apararenone as a preferred nonsteroidal alternative for in vivo studies where steroidal MRAs are known to have limitations in potency or selectivity.
- [1] Iijima T, et al. Discovery of Apararenone (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist. J Med Chem. 2022;65(12):8127-8143. View Source
